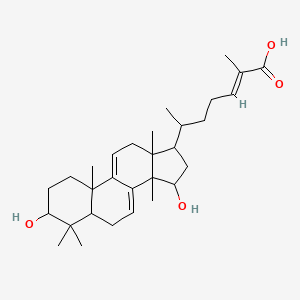

Ganodermic acid Jb

Description

Structure

3D Structure

Properties

CAS No. |

112430-68-9 |

|---|---|

Molecular Formula |

C30H46O4 |

Molecular Weight |

470.7 g/mol |

IUPAC Name |

(E,6R)-6-[(3S,5R,10S,13R,14R,15S,17R)-3,15-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C30H46O4/c1-18(9-8-10-19(2)26(33)34)22-17-25(32)30(7)21-11-12-23-27(3,4)24(31)14-15-28(23,5)20(21)13-16-29(22,30)6/h10-11,13,18,22-25,31-32H,8-9,12,14-17H2,1-7H3,(H,33,34)/b19-10+/t18-,22-,23+,24+,25+,28-,29-,30-/m1/s1 |

InChI Key |

VFCVARJMDQZNKD-QZMBDJNSSA-N |

SMILES |

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O |

melting_point |

201-202°C |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthetic Pathways and Production Strategies of Ganodermic Acid Jb

Elucidation of the Mevalonate (B85504) Pathway as the Precursor Route

The biosynthesis of all ganoderic acids, including Ganodermic acid Jb, commences with the mevalonate (MVA) pathway. nih.gov This fundamental metabolic route is responsible for producing isoprenoid precursors, which serve as the building blocks for a vast array of natural products, including triterpenoids. nih.gov In Ganoderma species, the MVA pathway is the exclusive route for the synthesis of the triterpenoid (B12794562) backbone. nih.gov The pathway begins with the universal precursor acetyl-CoA and proceeds through a series of enzymatic steps to generate farnesyl diphosphate (B83284) (FPP), a key branch-point intermediate. nih.gov

Acetyl Coenzyme A (Acetyl-CoA) serves as the primary starting molecule for the MVA pathway. nih.govnih.gov Through a sequence of enzymatic reactions, two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The enzyme HMG-CoA reductase (HMGR) then catalyzes the rate-limiting step, reducing HMG-CoA to mevalonate. mdpi.com

Following a series of phosphorylation and decarboxylation steps, mevalonate is converted into the five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form the ten-carbon geranyl pyrophosphate (GPP) and subsequently the fifteen-carbon farnesyl diphosphate (FPP). nih.gov FPP is a critical intermediate; the enzyme farnesyl diphosphate synthase (FPS) is a key enzyme in this stage of the pathway. nih.gov

The first committed step in triterpenoid biosynthesis involves the head-to-head condensation of two FPP molecules, a reaction catalyzed by squalene (B77637) synthase (SQS), to form squalene. frontiersin.org Squalene then undergoes epoxidation by squalene epoxidase (SE) to yield 2,3-oxidosqualene (B107256).

This epoxide is the substrate for lanosterol (B1674476) synthase (LS), which catalyzes a complex cyclization cascade. frontiersin.orgkopri.re.kr This reaction forms the characteristic tetracyclic lanostane (B1242432) skeleton, resulting in the production of lanosterol. kopri.re.krmdpi.com Lanosterol is the foundational precursor for all ganoderic acids and other lanostane-type triterpenoids in Ganoderma lucidum. kopri.re.krmdpi.com The subsequent structural diversity of these compounds arises from extensive modifications to this initial lanosterol framework.

Enzymatic Biotransformation in Ganoderma lucidum

Following the synthesis of the lanosterol backbone via the MVA pathway, a series of post-lanosterol modifications occur. These reactions, primarily catalyzed by cytochrome P450 enzymes, are responsible for the vast structural diversity observed in ganoderic acids and involve a series of oxidation, reduction, and acylation steps. nih.govmdpi.com

Cytochrome P450 monooxygenases (CYPs) are a superfamily of heme-containing enzymes that play a critical role in the oxidative modification of various substrates. In Ganoderma lucidum, CYPs are essential for catalyzing the conversion of the relatively simple lanosterol skeleton into the highly oxygenated and structurally complex ganoderic acids. mdpi.commdpi.comnih.gov The genome of G. lucidum contains a large number of P450 genes, indicating their importance in the secondary metabolism of this fungus. scirp.org These enzymes introduce functional groups, such as hydroxyls, ketones, and carboxyls, at specific positions on the lanostane core, which are crucial for the bioactivity of the final compounds. nih.gov

The biosynthesis of Type II ganoderic acids, a class that includes this compound, has been linked to the sequential action of specific CYP enzymes. Research has identified several key CYPs involved in this intricate pathway. mdpi.com

CYP5150L8 : This enzyme has been characterized as a lanosterol oxidase. nih.gov It catalyzes the crucial first three steps of oxidation at the C-26 position of the lanosterol side chain. nih.govnih.gov This multi-step reaction converts lanosterol into 3-hydroxy-lanosta-8,24-dien-26-oic acid (GA-HLDOA), which is considered a key precursor for many other ganoderic acids. nih.govnih.gov

CYP512W2 : This enzyme exhibits catalytic promiscuity and is responsible for subsequent modifications that lead to the formation of the signature conjugated double bonds at C-7/C-8 and C-9/C-11, a defining feature of Type II ganoderic acids. acs.orgresearchgate.net It acts on intermediates derived from GA-HLDOA to produce compounds like Ganoderic Acid Y and this compound. nih.govresearchgate.net

The coordinated action of these and other CYPs is essential for building the specific chemical architecture of this compound.

Based on the functional characterization of key enzymes, a proposed biosynthetic pathway from lanosterol to this compound has been outlined. nih.govacs.org

Lanosterol Oxidation : The pathway begins with the precursor lanosterol. The cytochrome P450 enzyme CYP5150L8 acts on lanosterol, catalyzing a three-step oxidation of the C-26 methyl group to a carboxylic acid, yielding the Type I ganoderic acid, 3-hydroxy-lanosta-8,24-dien-26-oic acid (GA-HLDOA). nih.govnih.gov

Formation of Type II Skeleton : The intermediate GA-HLDOA is then acted upon by the promiscuous cytochrome P450 enzyme CYP512W2 . researchgate.net This enzyme is responsible for introducing the characteristic conjugated double bonds at positions C-7/C-8 and C-9/C-11 and for oxidation at the C-15 position of the lanostane skeleton. researchgate.net This complex transformation converts the Type I scaffold into the Type II scaffold, leading directly to the formation of Ganoderic acid Y and this compound. nih.govacs.org

This sequence highlights a critical enzymatic cascade where CYP5150L8 generates a key intermediate, which is then converted by the multifunctional CYP512W2 into distinct Type II ganoderic acids. nih.gov

Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | Role in Pathway |

| HMG-CoA Reductase | HMGR | Catalyzes the rate-limiting step in the Mevalonate pathway. |

| Farnesyl Diphosphate Synthase | FPS | Synthesizes the C15 intermediate Farnesyl Diphosphate (FPP). nih.gov |

| Squalene Synthase | SQS | Catalyzes the first committed step in triterpenoid synthesis. frontiersin.org |

| Lanosterol Synthase | LS | Cyclizes 2,3-oxidosqualene to form the lanosterol skeleton. frontiersin.orgmdpi.com |

| Cytochrome P450 5150L8 | CYP5150L8 | Oxidizes lanosterol at C-26 to form GA-HLDOA. nih.govnih.govnih.gov |

| Cytochrome P450 512W2 | CYP512W2 | Catalyzes post-GA-HLDOA modifications to form Type II GAs. nih.govacs.orgresearchgate.net |

Table 2: Precursors and Intermediates in the this compound Pathway

| Compound | Role | Originating Pathway/Enzyme |

| Acetyl Coenzyme A | Starting Precursor | Central Metabolism |

| Farnesyl Diphosphate | C15 Intermediate | Mevalonate Pathway / FPS nih.gov |

| Squalene | Linear Triterpene Precursor | Squalene Synthase (SQS) nih.gov |

| Lanosterol | Key Tetracyclic Intermediate | Lanosterol Synthase (LS) kopri.re.krmdpi.com |

| 3-hydroxy-lanosta-8,24-dien-26-oic acid | Type I GA Intermediate | CYP5150L8 nih.gov |

| This compound | Final Product (Type II GA) | CYP512W2 nih.gov |

Engineered Microbial Production Systems

Microbial cell factories, particularly the well-characterized baker's yeast Saccharomyces cerevisiae, offer a robust and scalable platform for the heterologous production of valuable compounds. nih.govresearchgate.net These systems allow for precise genetic control and optimization of metabolic pathways, overcoming many of the limitations associated with the native producing organisms.

The complete biosynthesis of this compound, a type II ganoderic acid, has been successfully reconstituted in engineered Saccharomyces cerevisiae. nih.govresearchgate.net This achievement represents a significant milestone in synthetic biology, enabling the production of this complex triterpenoid outside of its native fungal host. The process involves transferring the genetic blueprint for the ganoderic acid biosynthetic pathway from Ganoderma lucidum into the yeast chassis.

The biosynthesis begins with lanosterol, a common precursor in sterol synthesis that is naturally present in yeast. The critical post-modification steps that convert lanosterol into the diverse family of ganoderic acids are catalyzed by a series of cytochrome P450 enzymes (CYPs). nih.govjeffleenovels.com A key breakthrough was the identification of CYP5150L8, an enzyme that catalyzes the initial three-step oxidation of lanosterol to form 3-hydroxy-lanosta-8,24-dien-26-oic acid (GA-HLDOA), a foundational type I ganoderic acid. nih.govnih.govjeffleenovels.com

Building upon this, further research identified additional key CYPs responsible for converting type I GAs into the more structurally complex and bioactive type II GAs, such as this compound. nih.gov By systematically screening and expressing a library of 158 CYPs from Ganoderma, scientists were able to pinpoint the specific enzymes required for these intricate transformations. nih.gov This modular approach, where different enzymes are introduced stepwise, allows for the targeted production of specific ganoderic acids within the yeast cell factory. nih.govresearchgate.net

Table 1: Key Enzymes in the Heterologous Biosynthesis of this compound Precursors in S. cerevisiae

| Enzyme (Gene) | Source Organism | Function in Pathway | Citation |

| CYP5150L8 | Ganoderma lucidum | Catalyzes the three-step oxidation of lanosterol to the type I GA, 3-hydroxy-lanosta-8,24-dien-26-oic acid (GA-HLDOA). | nih.govnih.govjeffleenovels.com |

| Additional CYPs | Ganoderma lucidum | Catalyze the conversion of type I GAs (e.g., GA-HLDOA) to type II GAs (e.g., this compound). | nih.gov |

While establishing the biosynthetic pathway in yeast is the first step, achieving commercially viable production titers requires extensive genetic engineering to optimize the metabolic output. These strategies focus on increasing the supply of precursors and channeling them efficiently toward the final product.

A primary strategy to boost production is to upregulate the expression of rate-limiting enzymes in the biosynthetic pathway. nih.gov The mevalonate (MVA) pathway, which produces the universal isoprenoid precursors, is a common target for metabolic engineering. The enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR) is a well-known bottleneck in this pathway. nih.govnih.gov

Table 2: Impact of HMGR Overexpression on Ganoderic Acid Biosynthesis in G. lucidum

| Genetic Modification | Effect on Pathway Intermediates | Overall Effect on Ganoderic Acids | Citation |

| Overexpression of truncated HMGR | Increased accumulation of squalene and lanosterol. | ~2-fold increase in total ganoderic acid content. | nih.govnih.gov |

Achieving high yields of a specific compound like this compound requires a more nuanced approach than simply overexpressing a single gene. Metabolic flux optimization aims to balance the entire pathway, directing cellular resources towards the desired product while minimizing the formation of competing byproducts. nih.gov

One effective technique is the use of tunable expression systems. By employing plasmids with adjustable copy numbers, researchers can finely control the expression levels of different biosynthetic genes. For instance, the copy numbers of plasmids carrying the CYP genes can be manipulated by adjusting the concentration of selection antibiotics (e.g., hygromycin and G418) in the culture medium. researchgate.net This allows for the precise balancing of enzyme activities to maximize the conversion of intermediates and prevent the accumulation of potentially toxic compounds, ultimately leading to an 8.2-fold increase in the production of a novel GA in one study. researchgate.net

Furthermore, metabolic flux analysis in the native organism has shown that the addition of supplements like oleic acid can significantly alter the flux distribution, enhancing the metabolic flow towards the synthesis of specific ganoderic acids by up to 165%. nih.govresearchgate.net Such strategies, which redirect carbon flux, are highly relevant for optimizing production in engineered yeast systems.

Genetic Engineering Approaches for Enhanced Yields

Challenges and Future Directions in Sustainable Production

Despite the significant progress in engineering microbial systems for this compound production, several challenges must be addressed to achieve sustainable and economically viable manufacturing at an industrial scale.

A primary obstacle is the relatively low production yields, which can be a barrier to commercialization. researchgate.netnih.gov The intricate, multi-step enzymatic conversions required to synthesize complex molecules like this compound often result in metabolic burdens on the host cell and pathway bottlenecks. nih.gov Furthermore, many current lab-scale production methods rely on the continuous addition of antibiotics to maintain the plasmids carrying the biosynthetic genes. researchgate.net This approach is not sustainable or cost-effective for large-scale fermentation.

Future research will need to focus on several key areas:

Strain Stability: Developing genetically stable yeast strains where the biosynthetic genes are integrated directly into the chromosome. This would eliminate the need for selection pressure from antibiotics and improve the robustness of the production process.

Process Optimization: Scaling up the fermentation process from laboratory flasks to large-scale bioreactors presents significant challenges in maintaining optimal growth conditions and productivity. nih.govresearchgate.net Further optimization of fermentation parameters such as aeration, pH, and nutrient feeding strategies is crucial.

Addressing these challenges through continued metabolic engineering, bioprocess optimization, and innovation in downstream processing will be critical to realizing the full potential of microbial cell factories for the sustainable production of this compound.

Structure Activity Relationship Sar Studies of Ganodermic Acid Jb and Its Analogs

Role of Specific Functional Groups (e.g., Hydroxyl, Carbonyl, Carboxyl)

Functional groups, particularly hydroxyl (-OH), carbonyl (=O), and carboxyl (-COOH) moieties, play pivotal roles in modulating the biological activities of ganoderic acids. Their position and chemical state significantly influence interactions with enzymes and cellular components.

Hydroxyl Groups: Hydroxyl substituents are frequently implicated in enhancing biological activity. For instance, the presence of a hydroxyl group at the C-11 position is a key feature for potent aldose reductase (AR) inhibitory activity nih.govresearchgate.netnih.gov. Similarly, hydroxyl groups at C-3, C-7, and C-15 are important for significant AR inhibition, as observed with Ganoderic Acid C2 researchgate.netnih.gov. For HIV-1 protease inhibition, hydroxyl groups at C-3 or C-24/C-25 have been identified as essential nih.gov. In contrast, while 3-hydroxy compounds in lucidenic acids generally show stronger AR inhibitory activity than their 3-oxo counterparts, the opposite trend is observed for ganoderic acids, where 3-oxo derivatives exhibit more potent inhibition nih.gov. Hydroxyl groups also contribute to modulating interactions with cell membranes nih.gov.

Carbonyl Groups: Carbonyl groups are also critical determinants of activity. For Ganoderic Acid DM (GA-DM), a carbonyl group at the C-3 position is essential for its cytotoxicity researchgate.netnih.gov. Conversely, a carbonyl group at the C-7 position has been found to hinder osteoclast differentiation researchgate.net. Furthermore, the presence of a carbonyl group at C-3, coupled with an α,β-unsaturated carbonyl group at C-26, is characteristic of compounds exhibiting 5α-reductase inhibitory activity nih.govencyclopedia.pub.

Carboxyl Groups: The carboxyl group, typically located in the side chain (e.g., at C-26), is crucial for several activities. It is essential for the recognition and inhibitory activity against aldose reductase nih.govresearchgate.netnih.gov. The importance of the carboxyl group is underscored by studies where its esterification (e.g., methyl ester of Ganoderic Acid TR) significantly reduced its 5α-reductase inhibitory activity compared to the parent compound researchgate.net.

Table 1: Structure-Activity Relationships of Functional Groups in Ganoderic Acids

| Functional Group/Position | Effect on Activity | Specific Activity Targeted | Compound Example(s) | Reference(s) |

|---|---|---|---|---|

| Hydroxyl at C-11 | Essential feature | Aldose Reductase (AR) Inhibition | Ganoderic Acids | nih.govresearchgate.netnih.gov |

| Carboxyl group (side chain) | Essential | AR Inhibition | Ganoderic Acids | nih.govresearchgate.netnih.gov |

| Hydroxyls at C-3, C-7, C-15 | Important for potent activity | AR Inhibition | Ganoderic Acid C2 | researchgate.netnih.gov |

| Carbonyl at C-3 | Essential | Cytotoxicity (GA-DM) | Ganoderic Acid DM | researchgate.netnih.gov |

| Carbonyl at C-7 | Hinders | Osteoclast differentiation | Ganoderic Acid DM | researchgate.net |

| Carbonyl at C-3 & α,β-unsaturated carbonyl at C-26 | Characteristic feature | 5α-reductase inhibition | Ganoderic Acids | nih.govencyclopedia.pub |

| Hydroxyl at C-3 or C-24/C-25 | Essential | HIV-1 protease inhibition | Ganoderic Acids | nih.gov |

| 3-oxo derivatives | More potent inhibition than 3-hydroxy | AR activity | Ganoderic Acids (vs. Lucidenic Acids) | nih.gov |

Analysis of Side Chain Modifications and Their Pharmacological Correlates

Modifications to the side chains of ganoderic acids significantly influence their pharmacological profiles. The presence of double bonds and the chemical nature of terminal groups are particularly important.

Double Bonds: The inclusion of a double bond moiety at positions C-20 and C-22 in the side chain has been shown to improve the aldose reductase inhibitory activity of ganoderic acids nih.govresearchgate.netnih.gov.

Esterification vs. Carboxyl Group: The conversion of the carboxyl group to an ester, such as a methyl ester, generally leads to a reduction in activity. For instance, the methyl ester of Ganoderic Acid TR exhibited considerably lower 5α-reductase inhibitory activity compared to the parent compound, highlighting the essential role of the free carboxyl group researchgate.net. Similarly, methyl ganoderate A showed reduced 5α-reductase inhibition compared to Ganoderic Acid A nih.gov. However, in some contexts, esterification can enhance activity; the methyl ester of GA-DM demonstrated stronger antiproliferative activity and was more effective in inhibiting osteoclastogenesis than the parent GA-DM researchgate.netnih.gov.

Table 2: Impact of Side Chain Modifications on Ganoderic Acid Activity

| Side Chain Modification | Effect on Activity | Specific Activity Targeted | Compound Example(s) | Reference(s) |

|---|---|---|---|---|

| Double bond at C-20/C-22 | Improves activity | AR Inhibition | Ganoderic Acids | nih.govresearchgate.netnih.gov |

| Methyl ester (vs. carboxyl) | Significantly lower activity | 5α-reductase inhibition | Ganoderic Acid TR | researchgate.net |

| Methyl ester (vs. carboxyl) | Lower activity | 5α-reductase inhibition | Ganoderate A | nih.gov |

| Methyl ester (vs. parent) | Stronger activity | Antiproliferative | Ganoderic Acid DM | nih.gov |

Comparison of Activity Profiles among Ganoderic Acid Isomers and Derivatives

Comparing the activities of different ganoderic acid derivatives and isomers reveals how subtle structural variations can lead to distinct pharmacological outcomes.

Ganoderic Acids vs. Lucidenic Acids: Ganoderic acids are C30 lanostane (B1242432) compounds, whereas lucidenic acids possess a C27 lanostane skeleton mdpi.com. This difference in carbon backbone can influence their physicochemical properties, pharmacokinetics, and interactions with biological targets mdpi.com.

Specific Ganoderic Acid Derivatives:

Ganoderic Acids A (GA-A) and B (GA-B) are known to induce apoptosis in tumor cells by compromising cellular membrane integrity nih.govmdpi.com.

Ganoderic Acid D (GA-D), in contrast, exerts its anti-tumor effects by downregulating the mTOR signaling pathway, thereby inducing apoptosis and autophagy in cancer cells nih.govmdpi.com.

Ganoderic Acid DM (GA-DM) exhibits potent antiproliferative activity, with its methyl ester showing enhanced efficacy nih.gov. GA-DM and its methyl ester are also involved in inhibiting osteoclastogenesis, with the methyl ester being more effective researchgate.net.

Table 3: Comparative SAR of Ganoderic Acid Derivatives

| Compound(s) | Structural Difference | Biological Activity | Comparative Effect | Reference(s) |

|---|---|---|---|---|

| GA-A, GA-B | - | Anti-tumor | Induce apoptosis by compromising cellular membrane integrity | nih.govmdpi.com |

| GA-D | - | Anti-tumor | Downregulates mTOR signaling pathway, inducing apoptosis/autophagy | nih.govmdpi.com |

| GA-DM | - | Antiproliferative | Potent; methyl ester showed stronger activity | nih.gov |

| GA-DM | - | Osteoclastogenesis inhibition | More effective methyl ester | researchgate.net |

Advanced Analytical and Characterization Methodologies in Ganodermic Acid Jb Research

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are fundamental in the analysis of Ganodermic acid Jb, enabling its separation from other closely related triterpenoids and facilitating its quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) are the most prominently utilized methods in this regard.

HPLC and UPLC are powerful techniques for the separation and quantification of ganoderic acids, including this compound. These methods typically employ a reversed-phase column, most commonly a C18 column, to separate compounds based on their hydrophobicity.

In a typical analysis, an extract of Ganoderma mycelia or fruiting bodies is subjected to HPLC or UPLC. A study on the triterpenoid (B12794562) profiles of Ganoderma lucidum mycelia utilized a green chemical HPLC analytical method with ethanol (B145695) and acetic acid as the mobile phase, which successfully separated nineteen lanostane (B1242432) triterpenes. While this study did not specifically quantify this compound, it established a robust method for separating a wide range of similar compounds. Another approach for the determination of various ganoderic acids involved a gradient elution with acetonitrile (B52724) and 2% acetic acid on a C18 column, with detection at 252 nm.

UPLC, offering higher resolution and faster analysis times compared to conventional HPLC, has also been effectively applied. A rapid quality assessment method for the simultaneous determination of eleven ganoderic acids in Ganoderma was developed using UPLC coupled with tandem mass spectrometry (UPLC-MS/MS). researchgate.net This method utilized an ACQUITY UPLC BEH C18 column with a gradient elution of 0.1% (v/v) formic acid in water and acetonitrile. researchgate.net

Capillary Zone Electrophoresis (CZE) presents a high-efficiency separation technique for charged or chargeable molecules like ganoderic acids. This method offers advantages such as high resolution, short analysis time, and low consumption of sample and reagents. A study on the separation and determination of four other ganoderic acids from Ganoderma lucidum mycelia demonstrated the utility of CZE. jfda-online.com In that study, baseline separation of the four ganoderic acids was achieved in under 9 minutes. jfda-online.com Although a specific application of CZE for the analysis of this compound has not been detailed in available research, the success of the technique with other ganoderic acids suggests its potential applicability for the separation and quantification of this compound.

The successful separation of this compound from a complex mixture of other triterpenoids heavily relies on the optimization of the mobile phase and detection conditions.

For HPLC and UPLC analysis of ganoderic acids, reversed-phase chromatography is the standard. The mobile phase typically consists of a mixture of an organic solvent (commonly acetonitrile or methanol) and an aqueous solution, often acidified with formic acid or acetic acid. The addition of acid to the mobile phase helps to suppress the ionization of the carboxylic acid groups in ganoderic acids, leading to better peak shapes and retention. Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to achieve optimal separation of compounds with a wide range of polarities.

Detection is most commonly performed using a UV detector, with the wavelength typically set between 243 nm and 254 nm, which corresponds to the chromophores present in the ganoderic acid structure.

The following interactive table summarizes typical mobile phase compositions and detection wavelengths used in the HPLC and UPLC analysis of ganoderic acids, which would be applicable for the analysis of this compound.

| Technique | Column Type | Mobile Phase Components | Elution Type | Detection Wavelength |

| HPLC | C18 | Acetonitrile and 2% Acetic Acid | Gradient | 252 nm |

| HPLC | C18 | Ethanol and 0.5% Acetic Acid | Isocratic | 243 nm |

| UPLC | BEH C18 | 0.1% Formic Acid in Water and Acetonitrile | Gradient | MS Detection |

Spectroscopic and Spectrometric Elucidation

Following separation, the definitive identification and structural elucidation of this compound rely on a combination of spectroscopic and spectrometric techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a complex molecule like this compound, a suite of NMR experiments is required.

¹H NMR (Proton NMR): This technique provides information about the different types of protons in the molecule and their chemical environment. While a complete assignment of the ¹H NMR spectrum for this compound is noted as lacking in some literature, the analysis of related compounds provides expected regions for proton signals.

¹³C NMR (Carbon-13 NMR): This provides information on the number and types of carbon atoms in the molecule. A certificate of analysis for this compound confirms its identification through ¹³C-NMR. acs.org

2D NMR (Two-Dimensional NMR): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular structure. COSY identifies proton-proton couplings, while HSQC correlates directly bonded carbon and proton atoms. HMBC reveals longer-range correlations between carbons and protons, which is vital for connecting different fragments of the molecule.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique is commonly used for the analysis of triterpenoids like this compound, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, allowing for the determination of the molecular weight. The molecular formula of this compound has been confirmed as C₃₀H₄₆O₄.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and then fragmented to produce a characteristic pattern of product ions. This fragmentation pattern provides valuable information about the structure of the molecule. For ganoderic acids, common fragmentation pathways include the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group.

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT is an NMR technique, not a mass spectrometry technique. It is used in conjunction with ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups. The molecular formula of a compound with the same formula as this compound was determined using mass spectrometry and DEPT spectra.

A study utilizing UPLC-ESI-MS/MS for the identification of ganoderic acids reported the detection of Ganoderic Acid Jb (C₃₀H₄₆O₄) with a precursor ion [M+H]⁺ at m/z 471.3 and several product ions. mdpi.com

The following interactive table summarizes the key mass spectrometric data for this compound.

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

| ESI-MS/MS | Positive | 471.3 ([M+H]⁺) | 453.3, 435.3, 201.2, 187.1, 175.1, 159.1 |

Computational Approaches in Mechanistic Studies

Computational methods are pivotal in modern drug discovery and mechanistic studies, offering insights into molecular interactions that are often difficult to observe experimentally. These in silico techniques allow for the prediction of binding affinities, conformational stability, and the dynamics of ligand-receptor complexes, thereby guiding further experimental validation.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Ganoderic Acid Jb (also referred to as Ganoderic Acid J), this methodology has been employed to explore its potential as an antibacterial agent.

A screening study utilized molecular docking simulations to evaluate a series of secondary metabolites from Ganoderma species against protein targets of the bacterium Staphylococcus aureus. nih.gov In this research, Ganoderic Acid J was identified as one of the compounds with the strongest binding energy against several key bacterial proteins, including phosphotransacetylase, clumping factor A, and dihydrofolate reductase. nih.govresearchgate.net Specifically, the docking results indicated that Ganoderic Acid J interacts with the clumping factor A protein through hydrophobic interactions with the proline residue at position 251 (PRO251). researchgate.net This finding suggests a potential mechanism for the anti-Staphylococcus aureus activity of Ganoderic Acid J, highlighting its potential as a valuable source for antibiotic development. nih.gov

| Compound | Target Protein | Interacting Residue | Interaction Type | Reference |

| Ganoderic Acid J | Clumping factor A (S. aureus) | PRO251 | Hydrophobic | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis

Following an extensive review of the available scientific literature, no specific studies employing molecular dynamics simulations for the conformational analysis of Ganoderic Acid Jb were identified. While this technique is widely used to assess the stability of ligand-protein complexes for other compounds, including other ganoderic acids, specific data for Ganoderic Acid Jb is not publicly available at this time.

In Vitro Cell-Based Assays for Mechanistic Investigations

In vitro cell-based assays are fundamental tools for investigating the biological effects of a compound at the cellular level. These assays can elucidate mechanisms related to cell health, metabolic function, and stress responses.

Cell Viability and Proliferation Assays

A comprehensive search of scientific databases did not yield any specific studies that have utilized cell viability or proliferation assays to investigate the effects of Ganoderic Acid Jb. Research on other ganoderic acids has extensively used these assays to determine cytotoxic and anti-proliferative effects on various cell lines, but such data is not available for Ganoderic Acid Jb.

Glucose Uptake Assays

There is currently no available research in peer-reviewed literature that has specifically measured the effect of Ganoderic Acid Jb on glucose uptake in any cell line.

Cytokine Release and Gene/Protein Expression Profiling (e.g., Western Blot, qPCR, ELISA)

To elucidate the mechanisms underlying the bioactivities of ganoderic acids, researchers employ a suite of advanced analytical techniques to profile changes in cytokine release, gene expression, and protein expression. While specific studies focusing exclusively on this compound are limited, the established methodologies used for analogous ganoderic acids provide a clear framework for investigating its immunomodulatory and anti-inflammatory potential. These techniques are pivotal in moving beyond phenotypic observations to a mechanistic understanding of how these compounds interact with biological systems at the molecular level.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used quantitative immunoassay for measuring the concentration of specific proteins, such as cytokines, in biological samples like cell culture supernatants or serum. In the context of ganoderic acid research, ELISA is critical for determining how these compounds modulate the secretion of pro- and anti-inflammatory cytokines from immune cells.

For instance, studies on Ganoderic acid A (GA-A) have utilized ELISA to measure its effect on primary mouse microglial cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. nih.govnih.gov Research demonstrated that GA-A significantly decreased the LPS-induced release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), in a concentration-dependent manner. nih.govnih.govbohrium.com Similarly, in studies with Deacetyl ganoderic acid F (DeGA F), ELISA assays confirmed its ability to attenuate the secretion of TNF-α and IL-6 in LPS-stimulated BV-2 microglial cells. mdpi.com These findings are crucial as they provide direct quantitative evidence of the anti-inflammatory effects of these compounds.

Table 1: Effect of Selected Ganoderic Acids on Pro-Inflammatory Cytokine Release in LPS-Stimulated Microglia (as measured by ELISA)

| Compound | Cell Line | Cytokine Measured | Observed Effect | Reference |

|---|---|---|---|---|

| Ganoderic acid A (GA-A) | Primary Mouse Microglia | TNF-α | Significantly Decreased Release | nih.govnih.gov |

| Ganoderic acid A (GA-A) | Primary Mouse Microglia | IL-1β | Significantly Decreased Release | nih.govnih.gov |

| Ganoderic acid A (GA-A) | Primary Mouse Microglia | IL-6 | Significantly Decreased Release | nih.govnih.gov |

| Deacetyl ganoderic acid F (DeGA F) | BV-2 Microglia | TNF-α | Attenuated Secretion | mdpi.com |

| Deacetyl ganoderic acid F (DeGA F) | BV-2 Microglia | IL-6 | Attenuated Secretion | mdpi.com |

Quantitative Polymerase Chain Reaction (qPCR)

Quantitative PCR, also known as real-time PCR (RT-qPCR), is a powerful technique for measuring gene expression at the transcriptional level. It allows for the precise quantification of specific messenger RNA (mRNA) transcripts. In ganoderic acid research, qPCR is used to determine whether the observed changes in cytokine protein levels are due to altered gene expression.

Interestingly, while Ganoderic acid A was found to reduce the release of cytokines, it did not significantly alter the mRNA expression of IL-1β, IL-6, or TNF-α, suggesting its mechanism may target post-transcriptional processes or the cytokine secretion pathway itself. nih.gov In contrast, studies on Deacetyl ganoderic acid F showed that it effectively suppressed the LPS-induced upregulation of mRNA for pro-inflammatory cytokines. mdpi.com Furthermore, qPCR analysis revealed that DeGA F also promoted an increase in the mRNA level of the anti-inflammatory cytokine Interleukin-10 (IL-10), highlighting a dual regulatory effect. mdpi.com This technique is also essential for analyzing the expression of genes involved in key signaling pathways. nih.govnih.gov

Table 2: Representative Gene Expression Analysis of Deacetyl Ganoderic Acid F in LPS-Stimulated BV-2 Cells (as measured by qPCR)

| Gene Target | Gene Type | Effect of DeGA F Pretreatment | Reference |

|---|---|---|---|

| TNF-α | Pro-Inflammatory Cytokine | Effectively Suppressed Upregulation | mdpi.com |

| IL-6 | Pro-Inflammatory Cytokine | Effectively Suppressed Upregulation | mdpi.com |

| iNOS | Pro-Inflammatory Enzyme | Markedly Decreased mRNA Levels | mdpi.com |

| COX-2 | Pro-Inflammatory Enzyme | Markedly Decreased mRNA Levels | mdpi.com |

| IL-10 | Anti-Inflammatory Cytokine | Promoted Increased Expression | mdpi.com |

Western Blot

Western Blot, or immunoblotting, is a technique used to detect and quantify specific proteins from a complex mixture. It is indispensable for studying signaling pathways within the cell, allowing researchers to measure changes in the expression levels and activation states (e.g., phosphorylation) of key regulatory proteins.

The anti-inflammatory effects of many ganoderic acids have been linked to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.govmdpi.comnih.gov Western blot analyses have been instrumental in confirming this mechanism. For example, research on Ganoderic acid A showed that it reduced the LPS-induced expression of the NF-κB p65 subunit. nih.govnih.gov Similarly, studies with Deacetyl ganoderic acid F used Western blotting to demonstrate that the compound inhibited the phosphorylation of key upstream regulators IKK and IκBα, which in turn prevents the nuclear translocation of the p65 subunit, effectively shutting down the inflammatory signaling cascade. mdpi.com These protein-level analyses provide a detailed molecular snapshot of the compound's mechanism of action. nih.gov

Table 3: Western Blot Analysis of NF-κB Pathway Protein Expression Following Ganoderic Acid Treatment in LPS-Stimulated Cells

| Compound | Protein Target | Observed Effect | Inferred Mechanism | Reference |

|---|---|---|---|---|

| Ganoderic acid A (GA-A) | NF-κB (p65) | Reduced Expression | Suppression of NF-κB Pathway | nih.gov |

| Deacetyl ganoderic acid F (DeGA F) | Phospho-IKK | Decreased Phosphorylation | Inhibition of IκBα Degradation | mdpi.com |

| Deacetyl ganoderic acid F (DeGA F) | Phospho-IκBα | Decreased Phosphorylation | Inhibition of IκBα Degradation | mdpi.com |

| Deacetyl ganoderic acid F (DeGA F) | Nuclear p65 | Decreased Nuclear Translocation | Inhibition of NF-κB Activation | mdpi.com |

Collectively, the integrated use of ELISA, qPCR, and Western Blot provides a comprehensive approach to characterizing the bioactivity of ganoderic acids. These methodologies allow researchers to quantify effects on inflammatory mediators, determine if these effects are regulated at the genetic level, and identify the specific intracellular signaling pathways being modulated.

Emerging Research Frontiers and Translational Perspectives for Ganodermic Acid Jb

High-Throughput Screening and Novel Target Identification

While direct high-throughput screening (HTS) data specifically for Ganodermic acid Jb in identifying novel targets is not extensively detailed in the current literature, the broader research landscape for ganoderic acids (GAs) indicates a strong trend toward understanding their molecular mechanisms. GAs, including GA-Jb, are known to modulate various biochemical pathways, often by inhibiting specific signaling cascades involved in inflammation and oxidative stress biosynth.com. For instance, other ganoderic acids, such as Ganoderic acid D (GA-D), have been shown to target specific proteins like 14-3-3ε, thereby activating the CaM/CaMKII/Nrf2 signaling pathway, which plays a role in cellular senescence nih.gov. Such findings suggest that GA-Jb may also exert its biological effects by interacting with specific cellular components or pathways, representing potential avenues for novel target identification through advanced screening methodologies. The development of genome-wide drug discovery platforms integrating HTS techniques aims to illuminate the relationships between traditional medicines and their targets, a strategy applicable to understanding GA-Jb's action researchgate.netoup.com.

Development of Specific Biosynthetic Pathways in Engineered Organisms

Significant advancements have been made in engineering heterologous hosts, particularly Saccharomyces cerevisiae (baker's yeast), for the efficient biosynthesis of this compound nih.govgoogle.com. The complex structure of GA-Jb, like other ganoderic acids, makes direct chemical synthesis challenging, driving interest in biotechnological production routes nih.gov. Research has identified key enzymes, such as cytochrome P450 enzymes (CYPs), involved in the post-modification of precursor molecules to produce GA-Jb nih.govgoogle.comsjtu.edu.cnresearchgate.net.

A notable study identified CYP512W2 as a promiscuous enzyme capable of oxidizing a precursor, 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA), to form both Ganoderic acid Y (GA-Y) and this compound (GA-Jb) nih.govsjtu.edu.cn. Engineering efforts have focused on optimizing the activity and selectivity of these CYPs within yeast strains to enhance GA-Jb production titers nih.govsjtu.edu.cn. For example, specific mutations in CYP512W2 have been shown to improve GA-Jb production by enhancing C15 hydroxylation specificity sjtu.edu.cn. Patents also describe methods for the heterologous biosynthesis of GA-Jb in Saccharomyces cerevisiae utilizing specific CYP genes google.com. These developments in metabolic engineering and synthetic biology are crucial for overcoming the limitations of natural extraction and enabling scalable production of GA-Jb for research purposes.

Table 1: Key Enzymes in this compound Biosynthesis in Engineered Organisms

| Organism | Key Enzyme | Precursor Substrate | Product(s) | Key Modification Site(s) | Reference |

| Saccharomyces cerevisiae | CYP512W2 | HLDOA | GA-Y, GA-Jb | C7 (oxidation), C15 (hydroxylation) | nih.govsjtu.edu.cn |

| Saccharomyces cerevisiae | CYP5139G1 | HLDOA | DHLDOA (precursor to others) | C28 (oxidation) | researchgate.net |

Note: HLDOA (3-hydroxy-lanosta-8,24-dien-26-oic acid), GA-Jb (this compound), GA-Y (Ganoderic acid Y), DHLDOA (3,28-dihydroxy-lanosta-8,24-dien-26-oic acid).

Investigation of Synergy with Other Bioactive Compounds

While specific studies detailing the synergistic effects of this compound in combination with other compounds are not explicitly detailed in the provided snippets, the broader context of Ganoderma lucidum research suggests potential for such interactions. Extracts from G. lucidum are known to contain a complex mixture of bioactive compounds, including polysaccharides and various triterpenoids like ganoderic acids, which are believed to act synergistically to achieve their therapeutic effects nih.govresearchgate.netmdpi.com. GA-Jb itself is often discussed in relation to other ganoderic acids, such as GA-Y, which are considered precursors for more complex GAs with enhanced biological activities nih.govsjtu.edu.cn. This implies that GA-Jb may contribute to a broader spectrum of activity when present within a complex extract or in combination with other isolated compounds from Ganoderma. Further research could explore direct synergistic interactions of purified GA-Jb with other known bioactive molecules from natural sources or synthetic drugs.

Advanced Formulations for Research Applications (Excluding Clinical Dosage)

For research applications, this compound is primarily available as a purified compound, serving as a high-quality reference standard for laboratory analysis and pharmaceutical testing biosynth.comchemfaces.com. It is typically supplied as a powder, soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, facilitating its use in in vitro assays and experimental setups chemfaces.com.

Emerging trends in drug delivery, such as the use of nanomaterials, have shown promise for enhancing the efficacy of ganoderic acids. Nanomaterials loaded with ganoderic acids have demonstrated improved interactions with cancer-related signal proteins, leading to enhanced anti-tumor effects compared to the unformulated compounds aginganddisease.org. While these studies may not focus exclusively on GA-Jb, they highlight the potential for advanced formulations—such as nano-lipid carriers or other targeted delivery systems—to improve the experimental utility and bioavailability of GA-Jb in research settings, without involving clinical dosages. The focus remains on creating stable, soluble, and bioavailable forms for precise experimental manipulation.

Table 2: Chemical Properties and Availability of this compound

| Property | Value | Source/Reference |

| Name | This compound | biosynth.comcymitquimica.comchemfaces.com |

| CAS Number | 112430-68-9 | biosynth.comcymitquimica.comchemfaces.com |

| Molecular Formula | C₃₀H₄₆O₄ | biosynth.comcymitquimica.com |

| Molecular Weight | 470.70 g/mol | biosynth.comcymitquimica.com |

| Physical Form | Powder | chemfaces.com |

| Purity | ≥95% biosynth.com, ≥98% chemfaces.com | biosynth.comchemfaces.com |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | chemfaces.com |

| Primary Use | Laboratory use, Pharmaceutical testing, Reference standard | biosynth.comcymitquimica.comchemfaces.com |

| Storage | Protected from air and light, refrigerate or freeze (2-8 °C) | chemfaces.com |

Exploration of Specificity and Selectivity in Biological Interactions

The biological interactions of this compound are being explored at multiple levels, from its metabolic production to its cellular effects. In its biosynthesis, the enzyme CYP512W2 exhibits a preference for C7 oxidation and subsequent C15 hydroxylation, demonstrating a degree of selectivity in the enzymatic conversion of precursors to GA-Jb sjtu.edu.cn. This enzymatic specificity is critical for understanding and engineering its production pathways.

At the cellular level, GA-Jb is understood to modulate biochemical pathways, including those related to inflammation and oxidative stress biosynth.com. While specific cellular targets for GA-Jb are still under investigation, research on related ganoderic acids provides insights into potential mechanisms. For example, GA-D's interaction with the 14-3-3ε protein to modulate the CaM/CaMKII/Nrf2 pathway highlights how triterpenoids can engage in specific protein-protein interactions or signaling cascade modulation nih.gov. Similarly, other GAs have shown specificity in inhibiting particular enzymes, such as Ganoderic acid DM (GA-DM) inhibiting 5α-reductase with an IC₅₀ of 10.6 μM nih.gov. These examples underscore the potential for GA-Jb to exhibit specific and selective interactions with biological molecules and pathways, which is a key area for ongoing and future research.

Q & A

Q. How can researchers identify Ganodermic acid Jb in Ganoderma lucidum extracts, and what analytical methods are most reliable?

- Methodology : Use high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 254 nm for preliminary identification . Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic signals for carboxyl (-COOH) and hydroxyl (-OH) groups, which are critical in triterpenoid identification . Thin-layer chromatography (TLC) with sulfuric acid visualization can also differentiate this compound from structurally similar analogs like Ganodermic acid C2 or F .

Q. What experimental protocols optimize the extraction of this compound from fungal biomass?

- Methodology : Ionic liquid (IL)-based ultrasonic extraction at 1.6–1.8 M concentration (e.g., [BMIM]BF₄) maximizes yield while preserving structural integrity . Solvent selection (e.g., methanol:water 80:20 v/v) and extraction duration (30–60 min) significantly influence purity. Pre-treatment with enzymatic hydrolysis (cellulase) enhances cell wall disruption, improving extraction efficiency by ~20% .

Q. What structural features distinguish this compound from other Ganodermic acids?

- Methodology : Compare its IUPAC name (3β,7β-dihydroxy-11,15,23-trioxo-5α-lanosta-8-en-26-oic acid) to analogs like Ganodermic acid C2 (3β,7β,15α-trihydroxy-11,23-dioxo-5α-lanosta-8-en-26-oic acid) . Key differences include hydroxylation at C15 and oxidation states at C11 and C23. X-ray crystallography or computational modeling (DFT) can validate stereochemical configurations .

Advanced Research Questions

Q. How does this compound interact with cellular targets implicated in inflammation or cancer?

- Methodology : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinity for COX-2 or NF-κB pathways, leveraging structural similarities to Ganodermic acid S, which inhibits thromboxane A2 synthase . Validate via in vitro assays: measure IL-6/TNF-α suppression in LPS-stimulated macrophages or apoptosis induction in cancer cell lines (e.g., HepG2) using flow cytometry .

Q. What are the synergistic effects of this compound with other triterpenoids in Ganoderma extracts?

- Methodology : Design a fractional inhibitory concentration (FIC) index study combining this compound with Ganodermic acid D or Lucidenic acid A. Use isobolographic analysis to quantify synergy in antioxidant (DPPH assay) or antimicrobial (MIC against Staphylococcus aureus) activity . Monitor for additive vs. antagonistic effects using response surface methodology (RSM) .

Q. How does pH and temperature stability impact the bioactivity of purified this compound?

- Methodology : Conduct accelerated stability studies (ICH guidelines): expose samples to pH 2–9 buffers at 40°C/75% RH for 4 weeks. Quantify degradation products via LC-MS and correlate with loss of anti-acetylcholinesterase activity (Ellman’s assay) . Structural instability at pH >7 suggests carboxyl group deprotonation reduces membrane permeability .

Q. What analytical challenges arise when quantifying this compound in complex biological matrices?

- Methodology : Overcome matrix interference (e.g., plasma proteins) using solid-phase extraction (SPE) with C18 cartridges and deuterated internal standards (e.g., this compound-d₃) for LC-MS/MS quantification. Validate method robustness via spike-recovery tests (85–115% acceptable range) .

Q. How do contradictory reports on this compound’s bioactivity reflect methodological variability?

- Methodology : Perform meta-analysis of published IC₅₀ values (e.g., antioxidant vs. cytotoxic activity). Identify confounding factors: extraction solvent polarity (e.g., ethyl acetate vs. ethanol), cell line specificity, or assay endpoints (MTT vs. ATP luminescence) . Standardize protocols via inter-laboratory reproducibility studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.